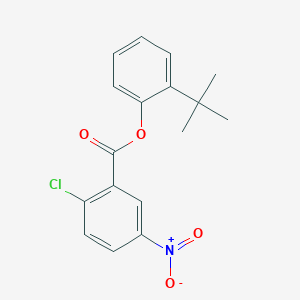![molecular formula C17H20N2O3S B285260 N-[2,4-dimethyl-5-(2-toluidinosulfonyl)phenyl]acetamide](/img/structure/B285260.png)
N-[2,4-dimethyl-5-(2-toluidinosulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,4-dimethyl-5-(2-toluidinosulfonyl)phenyl]acetamide, also known as DMSO-TSA or TSA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. TSA is a potent inhibitor of histone deacetylase (HDAC) enzymes and has been shown to have a wide range of biochemical and physiological effects.
作用機序
TSA inhibits HDAC enzymes by binding to the zinc ion in the active site of the enzyme. This binding prevents the deacetylation of histone proteins, leading to an increase in acetylation levels and subsequent changes in gene expression.
Biochemical and Physiological Effects:
TSA has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, TSA has been shown to have anti-inflammatory effects, and to be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of TSA is its potency as an HDAC inhibitor. It has been shown to be more effective than other HDAC inhibitors, such as trichostatin A and sodium butyrate. However, TSA is also known to be toxic to cells at high concentrations, and its use should be carefully monitored.
将来の方向性
Future research on TSA could focus on its potential use in combination with other anti-cancer drugs, as well as its use in the treatment of other diseases such as HIV and autoimmune disorders. Additionally, further research could be done to investigate the mechanisms of action of TSA and its effects on gene expression and epigenetic regulation.
合成法
The synthesis of TSA involves the reaction of 2,4-dimethyl-5-nitrobenzenesulfonyl chloride with 2-aminotoluene, followed by reduction with sodium dithionite and acetylation with acetic anhydride. The final product is a white crystalline powder that is soluble in DMSO and ethanol.
科学的研究の応用
TSA has been extensively studied for its potential use in cancer research. HDAC enzymes are involved in the regulation of gene expression, and their overexpression has been linked to the development and progression of various types of cancer. TSA has been shown to inhibit HDAC enzymes, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
特性
分子式 |
C17H20N2O3S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
N-[2,4-dimethyl-5-[(2-methylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H20N2O3S/c1-11-7-5-6-8-15(11)19-23(21,22)17-10-16(18-14(4)20)12(2)9-13(17)3/h5-10,19H,1-4H3,(H,18,20) |
InChIキー |
RBIBATZYCZFYJG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)NC(=O)C)C)C |
正規SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)NC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B285177.png)
![Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B285179.png)
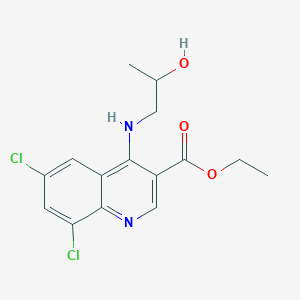
![ethyl 4-[2-(2-{[3-(ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}ethyl)-1H-benzimidazol-1-yl]-6-methoxyquinoline-3-carboxylate](/img/structure/B285184.png)
![Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285186.png)
![Ethyl 4-({2-[(2,2-dimethylpropanoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285187.png)
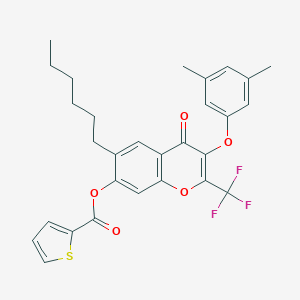
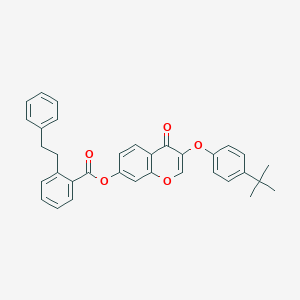
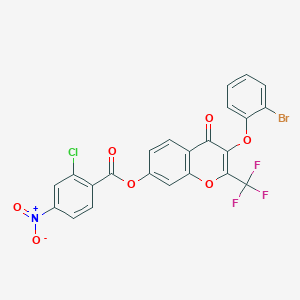
![3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B285198.png)
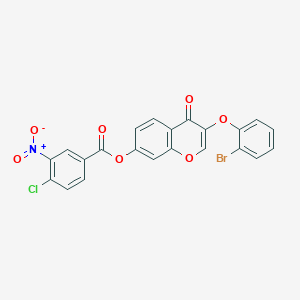
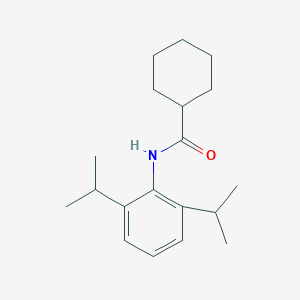
![N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B285203.png)
